1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly employed to protect amines during chemical reactions, preventing unwanted side reactions.
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is the amino group in organic synthesis . The compound is used as a protecting group for amines, which are key functionalities present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The compound, also known as the Boc group, is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as Boc protection . The Boc group is preferred in amino protection due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The Boc group plays a crucial role in peptide synthesis. It is used in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Result of Action
The result of the action of this compound is the protection of the amino group, which prevents it from reacting with other compounds during synthesis . This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . Moreover, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group used to prevent unwanted reactions at the amino site. This compound interacts with enzymes such as peptidases and proteases, which can cleave the Boc group under specific conditions, thereby allowing the amino group to participate in subsequent reactions . Additionally, it may interact with other biomolecules like nucleophiles, which can attack the carbonyl carbon, leading to the removal of the Boc group.
Cellular Effects
The effects of this compound on various cell types and cellular processes are primarily related to its role as a protecting group. In cellular environments, the compound can influence cell signaling pathways by temporarily blocking amino groups on peptides and proteins, thus preventing their interaction with other cellular components . This can affect gene expression and cellular metabolism by modulating the availability of functional amino groups necessary for protein synthesis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation and removal of the Boc protecting group. The mechanism involves the nucleophilic attack on the carbonyl carbon of the Boc group, leading to its cleavage and the release of the free amino group . This process can be catalyzed by acids or enzymes, such as trifluoroacetic acid or peptidases, which facilitate the removal of the Boc group under mild conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its effective use in biochemical reactions. The compound is generally stable under ambient conditions but can degrade over time when exposed to moisture or acidic environments . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to gradual deprotection and activation of amino groups, influencing cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing significant toxicity . At higher doses, adverse effects such as toxicity and cellular stress may occur due to the accumulation of the compound and its degradation products . Threshold effects have been observed, where a specific dosage range is required to achieve the desired protective effect without inducing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid and peptide synthesis. The compound interacts with enzymes such as carboxylesterases and peptidases, which facilitate the removal of the Boc group and the subsequent incorporation of the amino group into metabolic pathways . This interaction can affect metabolic flux and the levels of metabolites involved in protein synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be localized to specific cellular compartments where it exerts its protective effects on amino groups. Its distribution is influenced by factors such as solubility, cellular uptake mechanisms, and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the endoplasmic reticulum or lysosomes, where it participates in the protection of amino groups during protein synthesis and processing. This localization is essential for its function and effectiveness in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the Boc group into various organic compounds, making the process more versatile and sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, the major products can include substituted pyrrolidines with various functional groups.
Deprotection Reactions: The major product is 3-fluoropyrrolidine-3-carboxylic acid, with the Boc group removed.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-chloropyrrolidine-3-carboxylic acid
Uniqueness
1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties to the molecule. This can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications where fluorine’s unique properties are advantageous .
Properties
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMHYDQOUZWQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677641 | |
Record name | 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001754-59-1 | |
Record name | 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.